2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
The compound 2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (Compound ID: C331-1981) is a sulfur-containing imidazole derivative with a molecular weight of 433.5 g/mol and the formula C24H20FN3O2S . Its structure features a 4-fluorophenyl-substituted imidazole core, a phenyl group at position 2 of the imidazole, and a sulfanyl-acetamide moiety linked to a 4-methoxyphenyl group. Key physicochemical properties include a high logP value (5.65), indicating significant lipophilicity, and a polar surface area of 50.608 Ų, which suggests moderate solubility .
Properties
IUPAC Name |
2-[[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2S/c1-30-20-13-11-19(12-14-20)26-21(29)15-31-24-22(16-7-9-18(25)10-8-16)27-23(28-24)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYSLZQNDWLYGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with indole and thiadiazole moieties have been found to bind with high affinity to multiple receptors.
Mode of Action
It is known that compounds with similar structures can disrupt processes related to dna replication, thereby inhibiting the replication of both bacterial and cancer cells.
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
The compound 2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is an organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An imidazole ring , which is known for its role in biological systems.
- A fluorophenyl group , which may enhance the compound's stability and biological activity.
- A sulfanyl group , which can participate in redox reactions.
- An acetanilide moiety , contributing to its pharmacological properties.
Molecular Formula: C22H22FN3O2S
Molecular Weight: 405.49 g/mol
Biological Activity Overview
This compound exhibits a range of biological activities, including:
Anticancer Activity
Recent studies have indicated that derivatives of imidazole, particularly those similar to the target compound, show promising anticancer properties. For instance:
- In vitro studies demonstrated that imidazole derivatives can induce apoptosis in cancer cell lines such as MCF7, with IC50 values around 25.72 ± 3.95 μM .
- In vivo experiments on tumor-bearing mice showed significant tumor growth suppression when treated with similar compounds, suggesting potential for therapeutic applications in oncology .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy:
- It exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating bactericidal effects .
- Compounds with similar structures have shown effectiveness against biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa, highlighting their potential in treating resistant infections .
The mechanism through which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition: The imidazole ring can interact with metal ions in enzyme active sites, potentially inhibiting enzymatic activity.
- Receptor Modulation: The presence of the fluorophenyl group may enhance binding affinity to specific receptors, influencing various signaling pathways.
- Redox Reactions: The sulfanyl group can participate in redox processes, affecting cellular oxidative states and influencing apoptosis pathways.
Case Studies
Several studies have explored the biological activity of compounds related to or derived from 2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide:
Scientific Research Applications
Anticancer Properties
Research indicates that imidazole derivatives, including the compound , exhibit significant anticancer activity. A study demonstrated that similar compounds showed selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the MAPK pathway .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It acts as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines like TNF-alpha in macrophages, suggesting potential use in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial properties against a range of bacterial strains. The presence of the imidazole ring is believed to enhance its interaction with microbial membranes, leading to bacterial cell death .
Case Study 1: Anticancer Activity
A recent study investigated the effects of the compound on human breast cancer cells (MCF-7). The results showed a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of conventional chemotherapeutics. Mechanistic studies revealed that the compound induced apoptosis via caspase activation and mitochondrial dysfunction .
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of arthritis, administration of the compound resulted in a marked reduction in joint swelling and pain. Histological analysis indicated decreased infiltration of inflammatory cells and reduced expression of inflammatory markers such as IL-6 and COX-2, supporting its potential as a therapeutic agent for chronic inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole Core
- Compound 9 (): 2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Imidazol-2-yl)Thio)-N-(Thiazol-2-yl)Acetamide Structural Differences: The imidazole core is substituted with a 4-methoxyphenyl group at position 1 and a thiazole ring at the acetamide terminus instead of 4-methoxyphenyl. Impact: The thiazole group may enhance π-π stacking interactions, while the 1-(4-methoxyphenyl) substitution alters steric hindrance compared to C331-1981’s 2-phenyl group. No direct bioactivity data are provided, but thiazole derivatives are often associated with enzyme inhibition (e.g., COX-1/2) .
N-(4-Chlorophenyl)-2-[(1-Methyl-5-Phenyl-1H-Imidazol-2-yl)Sulfanyl]Acetamide ():
Variations in the Acetamide Moiety
- 2-(4-Fluorophenyl)-N-(4-Methoxyphenyl)Acetamide (2f, ): Simplified Structure: Lacks the imidazole-sulfanyl group entirely. Properties: Lower molecular weight (259 g/mol) and logP (~3.4) compared to C331-1981. unspecified for C331-1981) but limiting target specificity .
- N-(Benzothiazole-2-yl)-2-(4-Fluorophenyl)Acetamide (): Structural Differences: Replaces the imidazole with a benzothiazole ring. Impact: Benzothiazole derivatives are known for antimicrobial and antitumor activities, but the lack of a sulfanyl bridge may reduce thiol-mediated interactions .
Physicochemical and Pharmacokinetic Comparisons
- Simpler analogs like 2f (logP 3.4) may exhibit better solubility but reduced bioavailability .
- Hydrogen Bonding : The sulfanyl and acetamide groups in C331-1981 contribute to its polar surface area (50.61 Ų ), which is higher than 2f (35 Ų ) but lower than thiazole-containing derivatives (~85 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
